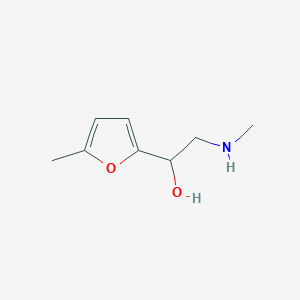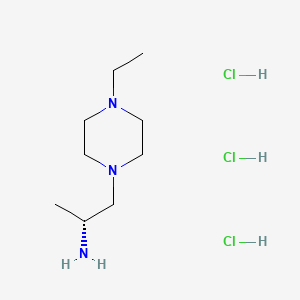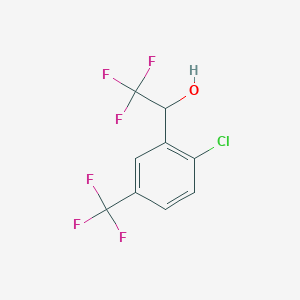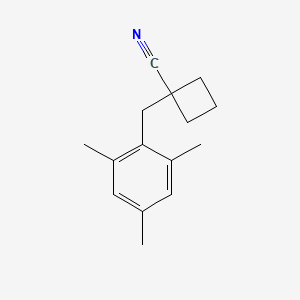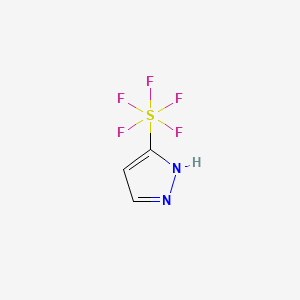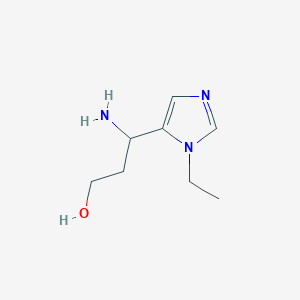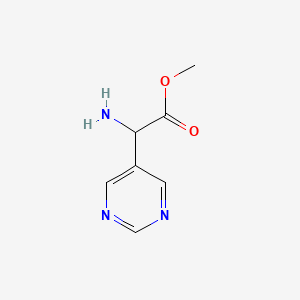![molecular formula C7H8F2N2S B13604046 {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine CAS No. 62128-86-3](/img/structure/B13604046.png)
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring
Métodos De Preparación
The synthesis of {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine typically involves the reaction of 4-bromo-1-(difluoromethyl)benzene with thiourea, followed by the reduction of the resulting intermediate with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydrazine group to amines or other derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where difluoromethylated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine exerts its effects is related to its ability to interact with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways.
Comparación Con Compuestos Similares
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine can be compared with other similar compounds, such as:
{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine: This compound has a sulfonyl group instead of a sulfanyl group, which can lead to different chemical reactivity and biological activity.
{4-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine: The presence of an additional fluorine atom can further enhance the compound’s stability and lipophilicity.
{4-[(Methyl)sulfanyl]phenyl}hydrazine: The absence of fluorine atoms can result in reduced metabolic stability and different biological properties.
Propiedades
Número CAS |
62128-86-3 |
|---|---|
Fórmula molecular |
C7H8F2N2S |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
[4-(difluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H8F2N2S/c8-7(9)12-6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2 |
Clave InChI |
IWWOBEQMUODTBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


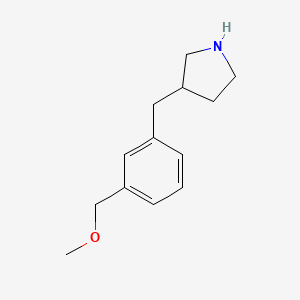
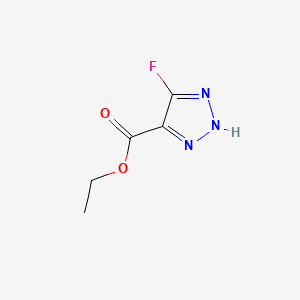
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)


